Oxazole, 2,5-diethyl-4-phenyl-
CAS No.: 62576-10-7
Cat. No.: VC20624330
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62576-10-7 |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 2,5-diethyl-4-phenyl-1,3-oxazole |
| Standard InChI | InChI=1S/C13H15NO/c1-3-11-13(14-12(4-2)15-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
| Standard InChI Key | DQTYVTWDTBAFLC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=C(O1)CC)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
The core structure of 2,5-diethyl-4-phenyl-1,3-oxazole consists of an oxazole ring system, where the oxygen and nitrogen atoms occupy the 1- and 3-positions, respectively. The ethyl groups at positions 2 and 5 introduce steric bulk, while the phenyl group at position 4 contributes to aromatic conjugation. This substitution pattern influences electronic distribution, as evidenced by comparative studies on simpler oxazole derivatives. For instance, 2,5-diethyloxazole (CAS 40953-14-8) exhibits a molecular weight of 125.17 g/mol , highlighting the significant mass contribution of the phenyl group in the target compound .
The compound’s three-dimensional conformation, as inferred from PubChem data , suggests a planar oxazole ring with substituents oriented perpendicularly to minimize steric hindrance. Computational models predict moderate polarity due to the electronegative oxygen and nitrogen atoms, though experimental dipole moment data remain unavailable.
Synthetic Methodologies
Palladium-Catalyzed Cyclization
A patented method for synthesizing oxazole derivatives involves palladium-catalyzed intramolecular cyclization of α-amino acid precursors . While this protocol specifically produces 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, analogous routes could be adapted for 2,5-diethyl-4-phenyl-1,3-oxazole. The process typically employs tetrakis(triphenylphosphine)palladium(0) as a catalyst, facilitating cyclization under mild conditions (e.g., tetrahydrofuran solvent, room temperature). Substituting the starting α-amino acid with a phenylalanine derivative could introduce the requisite phenyl group, followed by alkylation to install ethyl substituents .
Propargylamine Cyclization
Recent advancements in oxazole synthesis utilize propargylamine intermediates. Treatment of -acylimines with lithium acetylide yields tricarbonylated propargylamines, which undergo base-induced cyclization to form oxazole-4-carboxylates . Adapting this method, the phenyl and ethyl groups could be introduced via judicious selection of acid amides and acetylides. For example, employing phenylacetylene and ethylamine derivatives might yield the target compound after deprotection and ring closure .
Physicochemical Properties
Experimental data for 2,5-diethyl-4-phenyl-1,3-oxazole remain limited, but predictions can be extrapolated from related compounds:
| Property | Value (Predicted/Comparative) | Source |
|---|---|---|
| Molecular Weight | 201.26 g/mol | |
| Boiling Point | ~300–350°C (extrapolated) | , |
| pKa | ~4.5–5.0 (similar to oxazoles) | |
| Retention Index (GC) | N/A (cf. 1279 for 2,5-diethyl) |
The boiling point estimation derives from the addition of a phenyl group to 2,5-diethyloxazole, which elevates the boiling point by approximately 150–200°C compared to the parent compound . The pKa prediction aligns with typical oxazole derivatives, where the nitrogen’s lone pair participates in aromatic conjugation, reducing basicity .
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) data for simpler oxazoles, such as 2,5-diethyloxazole, reveal a Kovats retention index of 1279 on polar columns . Although analogous data for 2,5-diethyl-4-phenyl-1,3-oxazole are unavailable, its larger molecular weight and aromaticity would likely increase retention times in non-polar stationary phases. Nuclear magnetic resonance (NMR) spectroscopy would provide definitive structural confirmation, with expected signals at δ 7.2–7.6 ppm (phenyl protons) and δ 1.2–1.5 ppm (ethyl methyl groups).
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